Disodium 5-((4'-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate
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Overview
Description
Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in textile, food, and cosmetic industries due to its stability and color properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate involves multiple steps, starting with the diazotization of 7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthylamine. This intermediate is then coupled with 4-aminobiphenyl-4’-azo-salicylic acid under controlled pH conditions to form the final azo compound. The reaction typically requires acidic conditions for diazotization and slightly alkaline conditions for the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.
Reduction: The azo group can be reduced to form amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under controlled conditions.
Major Products Formed
Oxidation: Formation of smaller aromatic acids and aldehydes.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The sulfonate groups enhance its solubility, allowing it to penetrate biological membranes more effectively. The acetylamino group can undergo hydrolysis, releasing active metabolites that can further interact with cellular components .
Comparison with Similar Compounds
Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate is unique due to its specific combination of functional groups, which confer distinct properties. Similar compounds include:
- Disodium 4-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]benzoate
- Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]phthalate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and physical properties .
Properties
CAS No. |
6459-86-5 |
---|---|
Molecular Formula |
C31H21N5Na2O8S |
Molecular Weight |
669.6 g/mol |
IUPAC Name |
disodium;5-[[4-[4-[(7-acetamido-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C31H23N5O8S.2Na/c1-17(37)32-23-11-6-20-14-28(45(42,43)44)29(30(39)25(20)15-23)36-34-22-9-4-19(5-10-22)18-2-7-21(8-3-18)33-35-24-12-13-27(38)26(16-24)31(40)41;;/h2-16,38-39H,1H3,(H,32,37)(H,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
MJQBIKNFJPVEOF-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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